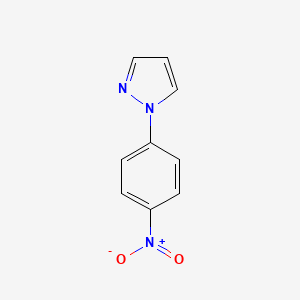

1-(4-Nitrophenyl)-1H-pyrazole

Descripción general

Descripción

1-(4-Nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a nitrophenyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound

Métodos De Preparación

The synthesis of 1-(4-Nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Synthetic Route:

Starting Materials: 4-nitrophenylhydrazine and ethyl acetoacetate.

Reaction Conditions: The reaction is typically carried out in ethanol or another suitable solvent, with the addition of an acid or base catalyst to facilitate the cyclization.

Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The choice of solvent and catalyst can also be tailored to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

1-(4-Nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation:

- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Reduction:

- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution:

- The pyrazole ring can undergo electrophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

- Reduction of the nitro group yields 1-(4-aminophenyl)-1H-pyrazole.

- Substitution reactions can yield various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-nitrophenyl)-1H-pyrazole derivatives. These compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a novel series of nitro-substituted triaryl pyrazole derivatives demonstrated binding affinity to estrogen receptors, indicating potential use in hormone-dependent cancers. The relative binding affinity (RBA) values for these compounds suggest enhanced efficacy compared to previously known derivatives, particularly towards estrogen receptor beta (ERβ) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | A549 (lung) | 9 |

| This compound derivative B | HepG2 (liver) | 0.25 |

| This compound derivative C | MCF7 (breast) | 32 |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that certain pyrazole derivatives exhibit bacteriostatic activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. This suggests potential for development into new antimicrobial therapies .

Synthesis of Novel Compounds

The versatility of this compound in organic synthesis is notable. It serves as a precursor for synthesizing various functionalized pyrazoles and other heterocyclic compounds. For example, it has been utilized in the synthesis of pyrazole-based phosphodiesterase inhibitors, which are being investigated for treating neurodegenerative diseases .

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with hydrazine | Pyrazolone derivative | 85 |

| N-alkylation with alkyl halides | Alkylated pyrazole | 75 |

| Cycloaddition with nitrilimines | Dihydropyrazoles | 90 |

Supramolecular Chemistry

In material science, derivatives of this compound are being explored for their supramolecular properties. These compounds can form complexes with metal ions, which may lead to applications in catalysis and sensor technology . The ability to form stable complexes is attributed to the electron-withdrawing nature of the nitro group, enhancing the ligand's coordination properties.

Case Study 1: Anticancer Screening

A study published in Bioorganic & Medicinal Chemistry evaluated a series of pyrazole derivatives for anticancer activity against a panel of human cancer cell lines. The results indicated that certain nitro-substituted derivatives had significant cytotoxic effects, leading to further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized several pyrazole derivatives and tested them against common pathogens. The findings revealed that some compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, affecting the redox state of the target molecule. The pyrazole ring can also form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their structure and function.

Comparación Con Compuestos Similares

1-(4-Nitrophenyl)-1H-pyrazole can be compared with other nitrophenyl-substituted heterocycles, such as:

1-(4-Nitrophenyl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring. It may exhibit different reactivity and biological activity.

4-Nitrophenylhydrazine: A precursor in the synthesis of this compound, with different chemical properties and applications.

1-(4-Nitrophenyl)-1H-imidazole: Contains an imidazole ring, which may result in different electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of the nitrophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-Nitrophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a nitrophenyl group. Its molecular formula is , indicating the presence of two nitrogen atoms within the five-membered ring structure. The nitro group enhances the compound's reactivity and biological activity through electron-withdrawing effects, which may influence interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the pyrazole ring can modulate enzyme activity, contributing to its therapeutic effects.

Biological Activities

Research has documented a range of biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Various studies have reported that derivatives of this compound exhibit significant antimicrobial properties against bacteria such as E. coli and Staphylococcus aureus. For instance, certain derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. A study indicated that specific derivatives displayed IC50 values for anti-inflammatory activity comparable to diclofenac sodium, a well-known anti-inflammatory drug .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities. Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro, although further in vivo studies are necessary to confirm these effects .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Activity | Tested Derivative | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Anti-inflammatory | Compound A | 60.56 | |

| Antimicrobial | Compound B | 61–85% inhibition | |

| Anticancer | Compound C | Not specified |

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases .

- Antimicrobial Screening : A group of novel pyrazole compounds was evaluated against common pathogens. One derivative showed substantial antimicrobial activity against multiple strains, indicating its potential as a lead compound for antibiotic development .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWPAZGIVRZAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345504 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-30-7 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-(4-Nitrophenyl)-1H-pyrazole derivatives?

A: These compounds are characterized by a pyrazole ring directly bonded to a nitrophenyl group. The spatial arrangement of these two moieties significantly influences the molecule's interactions. For instance, in 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene ring exhibits a twist relative to the pyrazole ring with a dihedral angle of 31.38° []. This twist affects the molecule's ability to engage in π-π stacking interactions. Furthermore, the nitro group typically lies coplanar with the benzene ring, influencing the molecule's electron distribution and potential for hydrogen bonding.

Q2: How do intermolecular interactions influence the crystal packing of these derivatives?

A: The presence of nitrogen and oxygen atoms within the pyrazole and nitro groups allows these compounds to participate in hydrogen bonding. For example, in 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole, N-H...O and N-H...N hydrogen bonds link the molecules together, creating sheets with alternating ring patterns []. This hydrogen bonding network contributes to the overall stability and arrangement of molecules within the crystal lattice. Similarly, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile displays a three-dimensional network stabilized by N—H⋯O and C—H⋯O hydrogen bonds [].

Q3: What role do π-π interactions play in the supramolecular organization of these compounds?

A: π-π interactions significantly influence the packing of this compound derivatives in the solid state. In the case of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, these interactions occur between the five- and six-membered rings of neighboring molecules, leading to the formation of supramolecular chains along a specific crystallographic axis []. These interactions contribute to the overall stability and arrangement of molecules within the crystal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.